molecular formula C14H11BrN2O2 B185579 N'-benzoyl-3-bromobenzohydrazide CAS No. 73713-56-1

N'-benzoyl-3-bromobenzohydrazide

Cat. No.: B185579
CAS No.: 73713-56-1
M. Wt: 319.15 g/mol
InChI Key: PUNMNEKYOYAYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, m-bromo-, benzoylhydrazide: is an organic compound with the molecular formula C14H11BrN2O2 It is a derivative of benzoic acid, where the hydrogen atom in the meta position is replaced by a bromine atom, and the carboxyl group is converted to a benzoylhydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-bromo-, benzoylhydrazide typically involves the following steps:

    Bromination of Benzoic Acid: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield m-bromobenzoic acid.

    Formation of Benzoyl Chloride: m-Bromobenzoic acid is then converted to m-bromobenzoyl chloride using thionyl chloride.

    Hydrazide Formation: The m-bromobenzoyl chloride is reacted with hydrazine hydrate to form benzoic acid, m-bromo-, benzoylhydrazide.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, m-bromo-, benzoylhydrazide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the meta position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.
  • Used in biochemical assays to study enzyme interactions.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its possible therapeutic effects in treating certain diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, m-bromo-, benzoylhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzoic acid hydrazide: Similar structure but lacks the bromine atom.

    Benzoylhydrazine: Similar functional group but different substitution pattern.

    m-Bromobenzoic acid: Similar bromine substitution but different functional group.

Uniqueness: Benzoic acid, m-bromo-, benzoylhydrazide is unique due to the presence of both the bromine atom and the benzoylhydrazide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

73713-56-1

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

N'-benzoyl-3-bromobenzohydrazide

InChI

InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19)

InChI Key

PUNMNEKYOYAYSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br

73713-56-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, 5.0 grams (23 mmol) of the 3-bromobenzoylhydrazine obtained in (i) were placed into a 300 mL, three-neck flask, 10 mL of N-methyl-2-pyrrolidone was added thereto, and the mixture was stirred. A mixed solution of 10 mL of N-methyl-2-pyrrolidone and 3.2 mL (28 mmol) of benzoyl chloride were dripped into this mixture through a 50 mL dropping funnel. After completion of the dripping, the mixture was heated and stirred at 80° C. for 3 hours, and the contents of the flask were reacted together. After the reaction was completed, a solid was precipitated out with the addition of water to the reaction solution. A solid was obtained by suction filtration of the precipitate solid. The obtained solid was washed with approximately 1 L of water and removed by suction filtration. After the suction-filtered solid was washed with methanol and a solid was removed by suction filtration, 7.1 grams of a white-colored solid, which was the objective of the synthesis process, were obtained at a yield of 96%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Subsequently, 5.0 g (23 mmol) of 3-bromobenzohydrazine obtained in (i) above was put in a 300-mL three-neck flask, 10 mL of N-methyl-2-pyrrolidone was added therein, and the mixture was stirred. Thereafter, a mixed solution of 10 mL of N-methyl-2-pyrrolidone and 3.2 mL (28 mmol) of benzoyl chloride was dripped to the above mixture through a 50-mL dropping funnel. After the dripping, the mixture was heated and stirred at 80° C. for 3 hours so as to be reacted. After the reaction, water was added to the reaction solution, and a solid was precipitated. The precipitated solid was collected by suction filtration to obtain another solid. The obtained solid was washed with approximately 1 L of water and collected by suction filtration. The collected solid was washed with methanol and collected by suction filtration; thus, 7.1 g of a white solid that was an object was obtained (yield: 96%).
[Compound]
Name
3-bromobenzohydrazine
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.